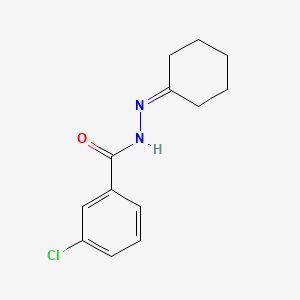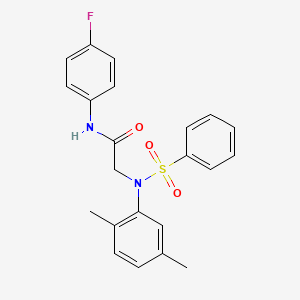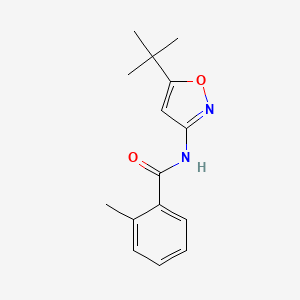![molecular formula C10H7F6NO2 B5162893 phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A77 1726, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of leflunomide, a medication used to treat rheumatoid arthritis. A77 1726 has been identified as a potent immunosuppressive agent and has been studied extensively for its potential in treating autoimmune diseases and cancer.
Mécanisme D'action
The mechanism of action of phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound 1726 reduces the production of pyrimidines, which in turn inhibits the proliferation of T cells and B cells and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound 1726 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response and contribute to the development of autoimmune diseases. This compound 1726 also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, which makes it an ideal tool for studying the role of DHODH in various biological processes. This compound 1726 is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments.
However, there are also limitations to using this compound 1726 in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, this compound 1726 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726. One direction is to further explore its potential therapeutic applications in autoimmune diseases and cancer. This includes studying its effects in preclinical models and conducting clinical trials to evaluate its safety and efficacy in humans.
Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. This includes studying its effects on other enzymes and pathways involved in the immune response and cancer development.
Overall, this compound 1726 is a promising compound with potential therapeutic applications in autoimmune diseases and cancer. Further research is needed to fully understand its mechanism of action and potential benefits and limitations.
Méthodes De Synthèse
The synthesis of phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 involves the reaction of leflunomide with phenyl isocyanate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound 1726. This synthesis method has been optimized and improved over the years to increase yield and purity.
Applications De Recherche Scientifique
Phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been extensively studied for its potential therapeutic applications. It has been shown to have immunosuppressive effects by inhibiting the proliferation of T cells and B cells, which are involved in the immune response. This makes this compound 1726 a potential treatment for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus.
In addition to its immunosuppressive effects, this compound 1726 has also been studied for its potential in treating cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes this compound 1726 a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)7(10(14,15)16)17-8(18)19-6-4-2-1-3-5-6/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFDCYDDDSXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
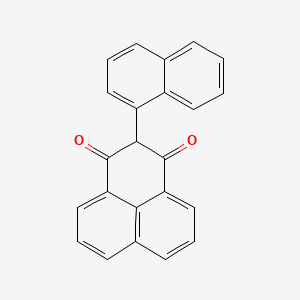
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)
![3-[(4-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5162876.png)
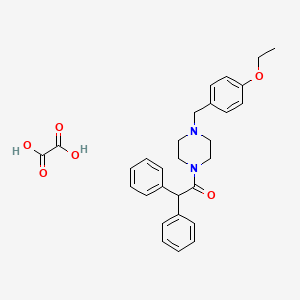
![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![5,7-dimethyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5162899.png)
